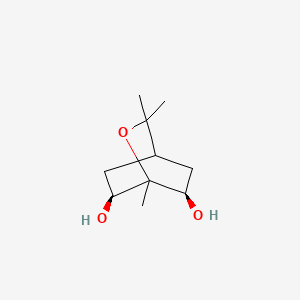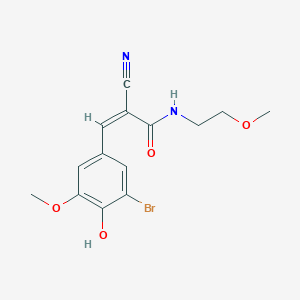![molecular formula C17H27N3O2S B1226618 1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea](/img/structure/B1226618.png)
1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea is a benzodioxine.
Scientific Research Applications
Antibacterial and Anti-inflammatory Potential
Research has shown that compounds related to 1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea demonstrate significant antibacterial and anti-inflammatory properties. A study synthesized new sulfonamides bearing a 1,4-benzodioxin ring, finding these compounds effective against various bacterial strains and showing inhibition against lipoxygenase, an enzyme associated with inflammation (Abbasi et al., 2017).
Enzyme Inhibition
In another study, N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives were synthesized, showing moderate enzyme inhibitory activity along with their antibacterial potential (Abbasi et al., 2017). This suggests potential therapeutic applications in diseases related to enzyme dysfunction.
Biofilm Inhibition and Cytotoxicity
Research also indicates the potential of related compounds in inhibiting bacterial biofilms, a crucial factor in bacterial resistance to treatment. N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were synthesized and shown to inhibit biofilms of Escherichia coli and Bacillus subtilis, while displaying mild cytotoxicity (Abbasi et al., 2020).
Antimicrobial and Antifungal Agents
Another study synthesized 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, finding some compounds to be effective as antimicrobial and antifungal agents. These compounds showed promising potential, particularly against specific bacterial strains (Abbasi et al., 2020).
Anti-Diabetic Potential
In a recent study, derivatives of 2,3-dihydro-1,4-benzodioxin were synthesized and evaluated for their potential as anti-diabetic agents, demonstrating weak to moderate inhibitory activities against the α-glucosidase enzyme, an important target in type-2 diabetes management (Abbasi et al., 2023).
Anticonvulsant Activity
Amino amides and amino esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic Acid were synthesized and showed anticonvulsant activity in a study. This indicates the potential utility of related compounds in treating seizure disorders (Arustamyan et al., 2019).
Synthesis of Diverse Chemical Structures
The chemical structure of 1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea allows for the synthesis of a wide array of structurally diverse compounds. For instance, the study by Roman (2013) demonstrated various alkylation and ring closure reactions to generate a diverse library of compounds (Roman, 2013).
properties
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea |
|---|---|
Molecular Formula |
C17H27N3O2S |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea |
InChI |
InChI=1S/C17H27N3O2S/c1-4-20(17(23)18-10-7-11-19(2)3)12-14-13-21-15-8-5-6-9-16(15)22-14/h5-6,8-9,14H,4,7,10-13H2,1-3H3,(H,18,23) |
InChI Key |
PRDJXTKRRPZPCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1COC2=CC=CC=C2O1)C(=S)NCCCN(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(2-methoxyphenyl)imino-3-(2-oxolanylmethyl)-4-thiazolyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1226537.png)
![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226539.png)

![2-methyl-N-(3-methylphenyl)-3-imidazo[1,2-a]pyridinecarboxamide](/img/structure/B1226542.png)
![2-[[Cyclohexyl(oxo)methyl]amino]-4-(3-nitrophenyl)-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1226543.png)
![N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B1226549.png)
![2-[[Cyclohexyl(oxo)methyl]amino]acetic acid [2-(4-cyanoanilino)-2-oxoethyl] ester](/img/structure/B1226551.png)
![N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-2-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1226553.png)
![N-(2-methoxyphenyl)-5-methyl-3-(1-naphthalenylmethyl)-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1226555.png)
![4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1226556.png)
![1-[4-(2-Methoxyphenoxy)but-2-ynyl]azepane](/img/structure/B1226557.png)
![N-[[2-(1-cyclohexenyl)ethylamino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1226559.png)

![2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1226561.png)